molecular formula C19H33NO2 B13708032 N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide CAS No. 1007233-16-0

N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B13708032
CAS No.: 1007233-16-0
M. Wt: 307.5 g/mol
InChI Key: RDROZMXLWOJMJZ-UHFFFAOYSA-N
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Description

4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane is a synthetic organic compound with the molecular formula C19H33NO2 and a molecular weight of 307.478 g/mol It is characterized by the presence of an acetylamino group and two cyclohexyl groups attached to a tetrahydropyrane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane typically involves the acetylation of 2,6-dicyclohexyl-tetrahydropyrane. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a suitable catalyst, such as pyridine, to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of 4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclohexyl groups provide hydrophobic interactions that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide
  • 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidine

Uniqueness

4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane is unique due to its specific structural features, such as the presence of both acetylamino and cyclohexyl groups on a tetrahydropyrane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

1007233-16-0

Molecular Formula

C19H33NO2

Molecular Weight

307.5 g/mol

IUPAC Name

N-(2,6-dicyclohexyloxan-4-yl)acetamide

InChI

InChI=1S/C19H33NO2/c1-14(21)20-17-12-18(15-8-4-2-5-9-15)22-19(13-17)16-10-6-3-7-11-16/h15-19H,2-13H2,1H3,(H,20,21)

InChI Key

RDROZMXLWOJMJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(OC(C1)C2CCCCC2)C3CCCCC3

Origin of Product

United States

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